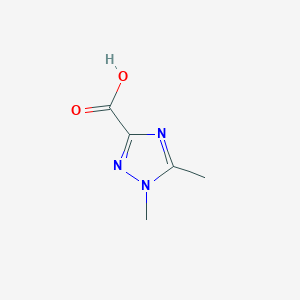

Dimethyl-1H-1,2,4-triazole-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

A mild universal method for synthesizing derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids has been proposed. This method involves using a single precursor, ethyl β-N-Boc-oxalamidrazone , which allows for parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 . The approach is versatile and facilitates the creation of diverse derivatives.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Dimethyl-1H-1,2,4-triazole-3-carboxylic acid, also known as 1,5-DIMETHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID:

Pharmaceutical Development

Dimethyl-1H-1,2,4-triazole-3-carboxylic acid is extensively studied for its potential in pharmaceutical applications. It serves as a precursor in the synthesis of various bioactive molecules, including antiviral and anticancer agents. Its structural framework is crucial for developing drugs that target specific enzymes and receptors, enhancing therapeutic efficacy .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the synthesis of fungicides and herbicides. Its triazole ring structure is known for its ability to inhibit fungal growth, making it a valuable component in protecting crops from diseases. Additionally, it helps in the development of herbicides that target specific weeds without harming the crops .

Material Science

Dimethyl-1H-1,2,4-triazole-3-carboxylic acid is used in the creation of advanced materials, including polymers and resins. Its incorporation into polymer chains can enhance the thermal stability and mechanical properties of the resulting materials. This makes it useful in producing high-performance coatings, adhesives, and composite materials .

Environmental Science

In environmental science, this compound is investigated for its potential in bioremediation. Its derivatives can be used to degrade environmental pollutants, such as pesticides and industrial chemicals. This application is crucial for developing sustainable methods to clean up contaminated environments.

Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8

Mécanisme D'action

Target of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This suggests that the compound may interact with enzymes containing a heme group, such as the cytochrome P450 family of enzymes.

Mode of Action

The mode of action of Dimethyl-1H-1,2,4-triazole-3-carboxylic acid involves the interaction of the nitrogen atoms of the 1,2,4-triazole ring with the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting the metabolism of various substances within the body.

Pharmacokinetics

The ability of the 1,2,4-triazole ring to form hydrogen bonds can potentially improve the pharmacokinetic properties of compounds .

Action Environment

It’s known that 1,2,3-triazole has strong stability for thermal and acid conditions and is insensitive to redox, hydrolysis, and enzymatic hydrolase , which suggests that Dimethyl-1H-1,2,4-triazole-3-carboxylic acid might have similar properties.

Propriétés

IUPAC Name |

1,5-dimethyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-6-4(5(9)10)7-8(3)2/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQFXUXPDNGZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

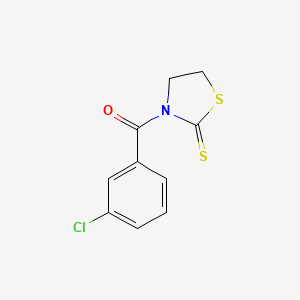

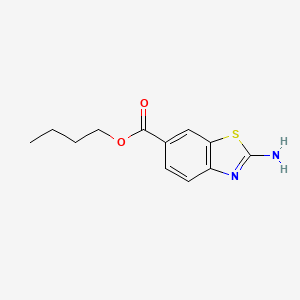

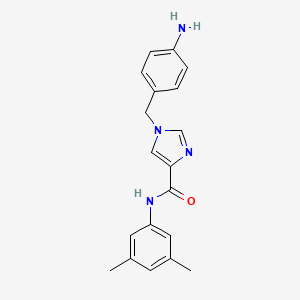

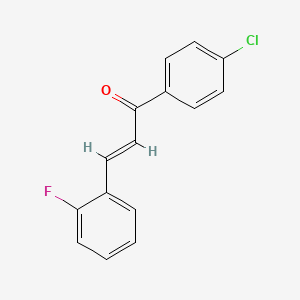

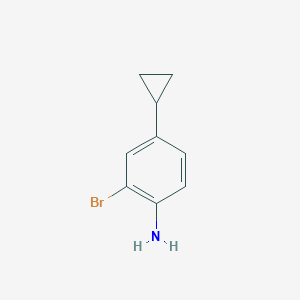

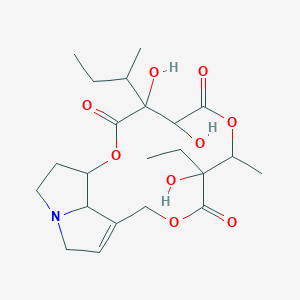

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B3034054.png)

![1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-](/img/structure/B3034055.png)

![1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B3034059.png)

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3034062.png)

![2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3034065.png)

![2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3034066.png)

![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3034070.png)

![4-Butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034072.png)